molecular formula C25H26N2O5 B6573026 3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946288-94-4

3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B6573026
CAS RN: 946288-94-4
M. Wt: 434.5 g/mol
InChI Key: AIAVEUBEAIJPJI-UHFFFAOYSA-N
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Description

The compound “3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a furan-based derivative . Furan derivatives have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities .


Molecular Structure Analysis

The molecular structure of “3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” can be analyzed using techniques like 1H-NMR . The compound appears as a white powder with a melting point of 187-189 °C .


Physical And Chemical Properties Analysis

The compound “3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a white powder with a melting point of 187-189 °C . More detailed physical and chemical properties are not provided in the available literature .

Mechanism of Action

The mechanism of action of furan-based derivatives involves their cytotoxic and tubulin polymerization inhibitory activities . They can cause cell death via an apoptotic cascade .

Safety and Hazards

The safety and hazards associated with “3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” are not explicitly mentioned in the available literature .

Future Directions

The future directions for the research on “3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” could involve further exploration of its cytotoxic and tubulin polymerization inhibitory activities . More studies could be conducted to understand its synthesis process, chemical reactions, and safety profile .

properties

IUPAC Name

3,4-diethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-3-30-21-12-9-18(16-23(21)31-4-2)24(28)26-19-10-11-20-17(15-19)7-5-13-27(20)25(29)22-8-6-14-32-22/h6,8-12,14-16H,3-5,7,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAVEUBEAIJPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

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